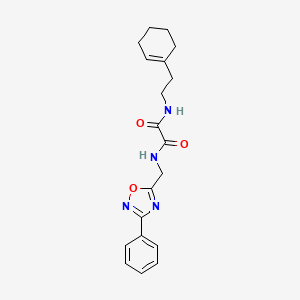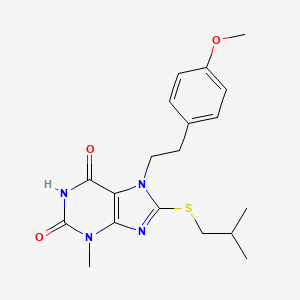
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H22N4O3 and its molecular weight is 354.41. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Reactivity
Facile Selective Synthesis of 2-methyl-5-amino-1,2,4-oxadiazolium Bromides : This study presents the synthesis of 2-methyl-5-amino-1,2,4-oxadiazolium bromides from aminonitrones and isocyanides, followed by Br2. The oxadiazolium salt exhibits high electrophilicity, reacting rapidly under mild conditions with various nucleophiles to produce a range of derivatives including 1,2,4-oxadiazoles and triazoles, indicating potential utility in synthetic organic chemistry (Il’in et al., 2018).
Biological Activity
Antimicrobial Evaluation of 1,3,4-oxadiazole Derivatives : The synthesis of 1,3,4-oxadiazole derivatives showcased their significant antibacterial and antifungal activities. The study implies the potential application of these derivatives in developing new antimicrobial agents, hinting at the importance of structural features for biological activity (Jafari et al., 2017).
Material Science
Optical Characterization of Conjugated Polymers : A study on a new donor–acceptor type conjugated polymer derived from 3,4-diphenylthiophene, which incorporates 1,3,4-oxadiazole units, reveals its promising properties for applications in photonic devices. The polymer exhibited significant optical limiting behavior due to an effective three-photon absorption process, highlighting its potential in nonlinear optical applications (Manjunatha et al., 2009).
Chemical Reactivity and Applications
N-Chlorosuccinimide/DBU-Mediated Synthesis of 1,3,4-Oxadiazoles : Demonstrates an efficient method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles using N-chlorosuccinimide and DBU. This process highlights the versatility of 1,3,4-oxadiazoles in chemical synthesis, offering a mild and convenient approach for generating structurally diverse compounds (Pardeshi et al., 2010).
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c24-18(20-12-11-14-7-3-1-4-8-14)19(25)21-13-16-22-17(23-26-16)15-9-5-2-6-10-15/h2,5-7,9-10H,1,3-4,8,11-13H2,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHJWYSUWCRNDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,1,3-Benzothiadiazol-5-yl-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2872264.png)




![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)ethanesulfonamide](/img/structure/B2872272.png)

![1-{1-[(2E)-but-2-enoyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2872276.png)
![2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2872277.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-cyanobenzamide hydrochloride](/img/structure/B2872280.png)
![4-Methyl-2-(5-thien-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2872281.png)